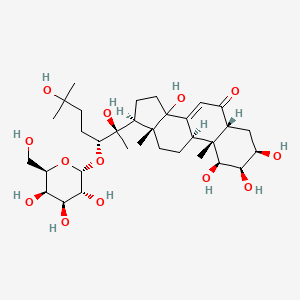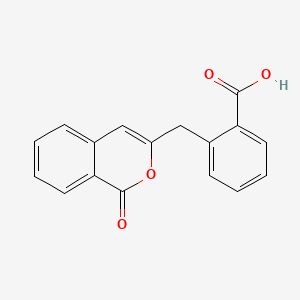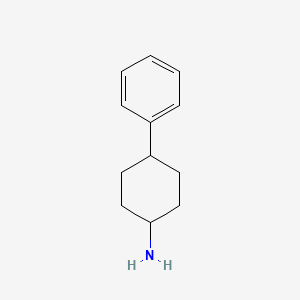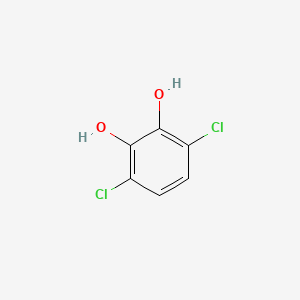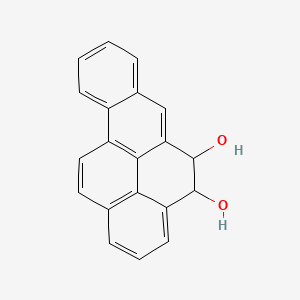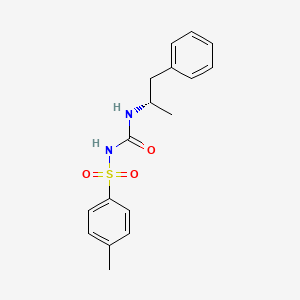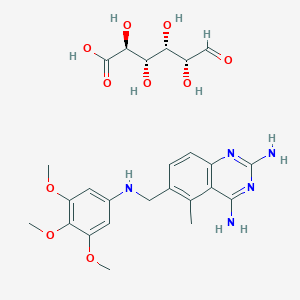
トリメトレキセートグルクロン酸
概要
説明
トリメトレキサートグルクロン酸は、ジヒドロ葉酸レダクターゼ酵素を阻害する非古典的な葉酸拮抗薬です。主に、後天性免疫不全症候群などの免疫不全患者における中等度から重度のニューモシスチス・カリニ肺炎の治療に使用されます。 さらに、抗腫瘍剤および抗寄生虫剤としての有効性について調査されています .
2. 製法
合成経路および反応条件: トリメトレキサートグルクロン酸は、キナゾリン誘導体を用いた一連の化学反応によって合成されます。 合成は通常、5-メチル-6-[(3,4,5-トリメトキシアニリノ)メチル]キナゾリン-2,4-ジアミンとグルクロン酸を制御された条件下で反応させることから始まります .
工業的生産方法: トリメトレキサートグルクロン酸の工業的生産は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成によって行われます。 このプロセスには、製薬基準を満たすために精製、結晶化、品質管理などのステップが含まれます .
科学的研究の応用
Trimetrexate glucuronate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying folate antagonists and their interactions with enzymes.
Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.
Medicine: Used in the treatment of Pneumocystis carinii pneumonia and various types of cancer, including colon cancer and leiomyosarcoma
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
作用機序
トリメトレキサートグルクロン酸は、ジヒドロ葉酸レダクターゼ酵素を阻害することによって効果を発揮します。この阻害はプリンヌクレオチドとチミジル酸の合成を阻害し、続いてDNAとRNAの合成を阻害します。 この化合物は、細胞複製と生存に不可欠な葉酸経路を標的にします .
類似の化合物:
メトトレキサート: 癌や自己免疫疾患の治療に使用される古典的な葉酸拮抗薬です。
ペメトレキセド: 悪性胸膜中皮腫と非小細胞肺癌の治療に使用される別の葉酸拮抗薬です。
比較: トリメトレキサートグルクロン酸は、細胞抵抗性の主要なメカニズムである葉酸キャリアー輸送システムによる取り込みを必要としない点でユニークです。このため、輸送欠損型メトトレキサート耐性腫瘍細胞に対して効果的です。 さらに、抗原虫作用と抗菌作用を含むより広い活性スペクトルを持っています .
準備方法
Synthetic Routes and Reaction Conditions: Trimetrexate glucuronate is synthesized through a series of chemical reactions involving the quinazoline derivative. The synthesis typically involves the reaction of 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine with glucuronic acid under controlled conditions .
Industrial Production Methods: Industrial production of trimetrexate glucuronate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
化学反応の分析
反応の種類: トリメトレキサートグルクロン酸は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴う反応です。
還元: 水素の付加または酸素の除去を伴う反応です。
置換: ある官能基を別の官能基に置き換える反応です。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどがあります。
置換: 一般的な試薬には、ハロゲンと求核剤などがあります。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキナゾリン誘導体をもたらす可能性があり、還元は化合物の還元型をもたらす可能性があります .
4. 科学研究における用途
トリメトレキサートグルクロン酸は、幅広い科学研究用途を持っています。
化学: 葉酸拮抗薬とその酵素との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞代謝および酵素阻害への影響について調査されています。
類似化合物との比較
Methotrexate: A classical folate antagonist used in the treatment of cancer and autoimmune diseases.
Pemetrexed: Another folate antagonist used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Comparison: Trimetrexate glucuronate is unique in that it does not require uptake by the folate carrier transport system, a major mechanism of cellular resistance. This makes it effective against transport-deficient methotrexate-resistant tumor cells. Additionally, it has a broader spectrum of activity, including antiprotozoal and antibacterial properties .
特性
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXQWYMBJYJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82952-64-5 | |
| Record name | trimetrexate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trimetrexate Glucuronate is a nonclassical antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , ]. DHFR is a crucial enzyme involved in the folic acid cycle, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. [, , , ] By inhibiting DHFR, Trimetrexate Glucuronate disrupts DNA and RNA synthesis, ultimately leading to the inhibition of cell growth and proliferation [, , , ]. This mechanism makes it effective against various cancers and opportunistic infections like Pneumocystis carinii pneumonia (PCP) [, , , , ].
A: While the provided abstracts do not contain specific spectroscopic data, they do mention key structural features. Trimetrexate Glucuronate is a derivative of Trimetrexate, a nonclassical antifolate. [, , , ] It is a glucuronide conjugate, meaning it contains a glucuronic acid moiety attached to the Trimetrexate molecule [, ]. This conjugation influences the compound's pharmacokinetic properties, making it suitable for intravenous administration [].
A: Research indicates that Trimetrexate Glucuronate exhibits a relatively short half-life (t1/2) ranging from approximately 8 to 10 hours. [, ] The area under the curve (AUC), a measure of drug exposure, varies depending on the dosage but generally indicates significant systemic exposure. [, ] Trimetrexate Glucuronate is primarily cleared through metabolism and excretion, with minimal amounts of the unchanged drug detected in urine and bile. [] Studies have shown a correlation between Trimetrexate Glucuronate concentration and adverse effects like leukopenia and thrombocytopenia. []
A: Trimetrexate Glucuronate has demonstrated efficacy in various preclinical and clinical settings. Studies in rats revealed its potential to induce bone marrow injury, prompting further investigations into its effects on bone formation. [] In clinical trials, Trimetrexate Glucuronate showed activity against non-small cell lung cancer (NSCLC) [, ], with some patients achieving partial responses. [, ] Additionally, it has been investigated for its efficacy in treating metastatic malignant melanoma, although no objective responses were observed in a particular study. []
A: Myelosuppression, primarily manifesting as leukopenia and thrombocytopenia, has been identified as a dose-limiting toxicity of Trimetrexate Glucuronate. [, , , , ] Other commonly reported adverse effects include nausea, vomiting, mucositis, and skin reactions like rash and urticaria. [, , ]
A: While the provided research abstracts do not explicitly discuss targeted drug delivery strategies for Trimetrexate Glucuronate, the development of new formulations and administration routes is crucial for optimizing its therapeutic index. [, , ] Research into novel drug delivery systems could potentially enhance its efficacy and mitigate side effects.
A: Alternatives to Trimetrexate Glucuronate for treating PCP include Trimethoprim/Sulfamethoxazole (TMP/SMX), Pentamidine, and other antifolates. [, , ] The choice between these agents often depends on factors like patient tolerance, severity of illness, and cost. [, ] While TMP/SMX is considered a first-line treatment for PCP, Trimetrexate Glucuronate offers an alternative for patients who cannot tolerate or do not respond to TMP/SMX. [, ]
A: Trimetrexate Glucuronate, developed by Parke-Davis, emerged as a potential alternative to Methotrexate for treating tumors resistant to the latter. [] After nearly a decade of development, it gained FDA approval for treating PCP in AIDS patients intolerant or unresponsive to TMP/SMX. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


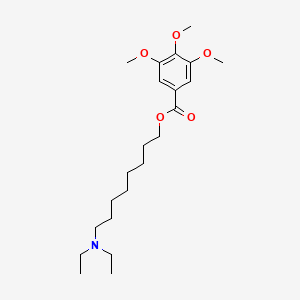

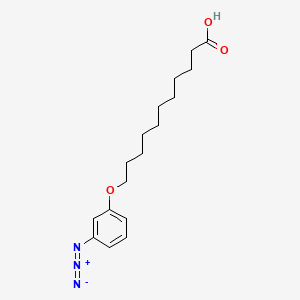


![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)
